3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline
Description
3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline is a brominated aniline derivative featuring a tertiary amine substituent at the 5-position of the aromatic ring. The compound’s structure combines a bromine atom (electron-withdrawing group) at position 3 and a bulky [(cyclopentylmethyl)(methyl)amino]methyl group at position 4.
Properties
IUPAC Name |
3-bromo-5-[[cyclopentylmethyl(methyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-17(9-11-4-2-3-5-11)10-12-6-13(15)8-14(16)7-12/h6-8,11H,2-5,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZZXHUDSCBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)CC2=CC(=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline can be achieved through several synthetic routes. One common method involves the bromination of aniline derivatives followed by the introduction of the cyclopentylmethyl and methylamino groups. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the aniline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Physical and Chemical Properties
- Solubility : The main compound’s cyclopentylmethyl group enhances lipophilicity, reducing water solubility compared to simpler analogs like 3-Bromo-5-methylaniline. In contrast, trifluoromethyl-containing derivatives (e.g., 5-Bromo-2-methyl-3-(trifluoromethyl)aniline) exhibit even lower solubility due to the hydrophobic CF₃ group .
- Reactivity : Bromine at position 3 facilitates electrophilic substitution reactions. However, steric hindrance from the bulky amine group in the main compound may slow down reactions compared to less hindered analogs like 3-Bromo-5-methylaniline .
- Thermal Stability: Cyclohexyl-containing analogs (e.g., 2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline) may exhibit higher thermal stability due to the rigidity of the six-membered ring compared to the cyclopentyl group .
Biological Activity
3-Bromo-5-{[(cyclopentylmethyl)(methyl)amino]methyl}aniline is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and an amino group in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacology and toxicology.
- Molecular Formula : C13H18BrN2
- Molecular Weight : 284.2 g/mol
- CAS Number : [insert CAS number]
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic properties. The following sections summarize key findings from diverse studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of brominated anilines possess significant antimicrobial properties. For instance, a related compound, 3g, exhibited potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values around 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.83 | Candida albicans |
| 3f | [value] | Escherichia coli |
| 3a | [value] | Micrococcus luteus |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (HaCat and BALB/c 3T3) revealed that compounds similar to this compound generally have low toxicity. For example, compound 3f showed the least toxicity after exposure for 72 hours, suggesting a favorable safety profile for further development .
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. Molecular docking studies have indicated that similar compounds bind effectively to targets such as MurD and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively .
Table 2: Binding Energies of Selected Compounds
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 3g | MurD | [value] |
| 3g | DNA gyrase | [value] |
| Ciprofloxacin | MurD | [value] |
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of related brominated anilines against clinical strains of bacteria, showcasing their potential as new antimicrobial agents .
- Cytotoxicity Assessment : Research involving cytotoxicity testing on various human cell lines demonstrated that while some derivatives exhibited significant activity against pathogens, they maintained a relatively low toxicity profile on human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
